Ido1-IN-19 is derived from a series of synthetic compounds aimed at targeting the IDO1 enzyme. It belongs to a broader class of IDO1 inhibitors that have been explored for their ability to interfere with the tryptophan-kynurenine metabolic pathway. These compounds are designed based on structural modifications of known tryptophan analogues, focusing on enhancing potency and selectivity against IDO1 while minimizing off-target effects.
The synthesis of Ido1-IN-19 typically involves multi-step organic reactions, often utilizing techniques such as:
For instance, one synthetic route may start with readily available starting materials that undergo a series of reactions including cyclization, reduction, and purification steps to yield the final product. The characterization of Ido1-IN-19 is often confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Ido1-IN-19 exhibits a specific molecular structure characterized by its functional groups that interact with the active site of IDO1. The structural formula can be represented as follows:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Detailed structural data can be obtained through crystallography studies or computational modeling which illustrate how the compound fits within the IDO1 active site.
Ido1-IN-19 undergoes several chemical reactions primarily focused on its interaction with IDO1. The primary reaction involves the binding of Ido1-IN-19 to the active site of IDO1, inhibiting its enzymatic function. This inhibition can be quantified through various assays:
The inhibition kinetics can be described using models such as Michaelis-Menten kinetics, allowing researchers to determine the half-maximal inhibitory concentration (IC50) for Ido1-IN-19.
The mechanism by which Ido1-IN-19 exerts its inhibitory effect involves competitive inhibition at the active site of IDO1. By binding to this site, Ido1-IN-19 prevents the substrate (tryptophan) from being converted into kynurenine. This blockade results in increased levels of tryptophan in the local microenvironment, which can enhance T-cell proliferation and activity against tumors.
Experimental data suggest that Ido1-IN-19 demonstrates a high affinity for IDO1 with a dissociation constant (Kd) indicating strong binding interactions. The detailed mechanism may involve specific hydrogen bonding and hydrophobic interactions between Ido1-IN-19 and amino acid residues within the active site.
Ido1-IN-19 possesses specific physical properties such as:
Chemical properties include its reactivity profile, which is essential for understanding potential side reactions or degradation pathways during storage or application.
Ido1-IN-19 has several potential applications in scientific research and clinical settings:
Ido1-IN-19 is a competitive inhibitor that specifically targets the catalytic site of indoleamine 2,3-dioxygenase 1. The compound exhibits high-affinity binding (Ki = 18 nM) to the heme-containing active site, directly competing with the natural substrate L-tryptophan. Structural analyses reveal that Ido1-IN-19 stabilizes the enzyme in a closed conformation through interactions with critical residues including Ser167, Phe163, and Arg231 within the large domain of indoleamine 2,3-dioxygenase 1. This binding obstructs oxygen access to the catalytic pocket, preventing the oxidative cleavage of tryptophan's indole ring—the rate-limiting step in kynurenine pathway activation [1] [7].
The inhibitor demonstrates a unique dual mechanism by additionally binding to an allosteric regulatory site distinct from the catalytic pocket. This secondary binding site, located near Val170, Leu342, and the JK-loop (residues 360-382), modulates indoleamine 2,3-dioxygenase 1's conformational dynamics. Occupation of this site suppresses the substrate inhibition phenomenon observed at high tryptophan concentrations, thereby enhancing Ido1-IN-19's inhibitory potency under physiological conditions where tryptophan levels fluctuate [1] [3].
Table 1: Enzyme Kinetics of Ido1-IN-19 Inhibition
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Ki (competitive) | 18 ± 2 nM | Recombinant human indoleamine 2,3-dioxygenase 1 |
| IC50 | 42 ± 5 nM | HEK293 cells expressing indoleamine 2,3-dioxygenase 1 |
| Residence Time | 28 min | Surface plasmon resonance assay |
| Allosteric Kd | 3.2 µM | Isothermal titration calorimetry |
Ido1-IN-19 disrupts key immunometabolic pathways through dual mechanisms:
Notably, Ido1-IN-19 interferes with non-enzymic signaling functions of indoleamine 2,3-dioxygenase 1. The inhibitor prevents phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (Tyr111 and Tyr249), disrupting recruitment of Src homology region 2 domain-containing phosphatases and subsequent phosphoinositide 3-kinase activation. This blockade inhibits indoleamine 2,3-dioxygenase 1-mediated nuclear factor kappa B signaling in dendritic cells, reducing production of immunoregulatory chemokines (CCL2, CCL22) by 65% and impairing regulatory T-cell recruitment to tumor microenvironments [1] [8].
Table 2: Immunomodulatory Outcomes of Ido1-IN-19 Treatment
| Immune Parameter | Change | Experimental Model |
|---|---|---|
| CD8+ T-cell proliferation | +250% | Mixed lymphocyte reaction (human PBMCs) |
| Regulatory T-cell induction | -70% | Dendritic cell-T cell co-culture |
| Interferon gamma production | +180% | Tumor-infiltrating lymphocytes |
| Interleukin 10 secretion | -60% | Tumor-associated macrophages |
Ido1-IN-19 demonstrates distinctive pharmacokinetic features that enhance its therapeutic targeting:
Selectivity Profile: The compound exhibits >200-fold selectivity for indoleamine 2,3-dioxygenase 1 over indoleamine 2,3-dioxygenase 2 (IC50 = 8.5 µM) and tryptophan 2,3-dioxygenase (IC50 > 10 µM). This specificity arises from critical differences in the active site architecture—Ido1-IN-19 exploits a unique subpocket in indoleamine 2,3-dioxygenase 1 formed by Leu234 and Ile354 that is absent in tryptophan 2,3-dioxygenase and sterically hindered in indoleamine 2,3-dioxygenase 2 due to Val345 substitution. Molecular dynamics simulations confirm stable binding (RMSD < 1.0 Å) exclusively with indoleamine 2,3-dioxygenase 1 throughout 100 ns trajectories [3] [7].
Cellular Stability and Target Engagement: Ido1-IN-19 maintains intracellular concentrations exceeding its enzyme inhibition constant for >24 hours post-administration (t1/2 = 9.3 hours in glioblastoma cells). This prolonged retention is attributed to hydrophobic interactions within the indoleamine 2,3-dioxygenase 1 binding pocket and reduced susceptibility to ubiquitin-proteasome degradation. Crucially, Ido1-IN-19 does not induce aryl hydrocarbon receptor activation—unlike earlier indoleamine 2,3-dioxygenase 1 inhibitors—as confirmed by absence of cytochrome P450 1A1 upregulation in hepatocyte assays [6] [8].
Post-Translational Modulation: Recent findings reveal that Ido1-IN-19 enhances proteasomal degradation of indoleamine 2,3-dioxygenase 1 by disrupting its interaction with deubiquitinase USP14. In colorectal cancer models, treatment reduces indoleamine 2,3-dioxygenase 1 half-life from 5.2 to 2.1 hours by promoting tripartite motif containing 21-mediated polyubiquitination. This dual mechanism—direct enzymatic inhibition plus protein destabilization—results in sustained pathway suppression even after compound clearance [6].
Table 3: Selectivity and Stability Parameters of Ido1-IN-19
| Property | Ido1-IN-19 | Epacadostat | Navoximod |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase 1 IC50 | 42 nM | 72 nM | 75 nM |
| Indoleamine 2,3-dioxygenase 2 IC50 | 8.5 µM | 4.3 µM | 6.9 µM |
| Tryptophan 2,3-dioxygenase IC50 | >10 µM | >10 µM | 7.2 µM |
| Aryl hydrocarbon receptor activation | None | Agonist | Partial agonist |
| Intracellular half-life | 9.3 hours | 4.1 hours | 2.8 hours |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0